molecular formula C13H16ClN3O B8012801 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride

2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride

Cat. No.: B8012801
M. Wt: 265.74 g/mol
InChI Key: ABXMNLJDBYWTHR-UHFFFAOYSA-N
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Description

2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride is a chemical compound that features a pyrrolidinium cation and an oxadiazole ring. The presence of the oxadiazole ring, a five-membered heterocyclic compound containing oxygen and nitrogen atoms, imparts unique chemical properties to this compound. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidinium moiety. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The pyrrolidinium cation can then be introduced through a quaternization reaction with a suitable alkylating agent.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The oxadiazole ring can undergo oxidation reactions, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives, depending on the specific conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed:

    Oxidation: Oxadiazole N-oxides.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyrrolidinium cation may enhance the compound’s solubility and facilitate its interaction with biological membranes, thereby influencing its overall bioactivity.

Comparison with Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties and biological activities.

    Pyrrolidinium salts: Compounds containing the pyrrolidinium cation, which can influence solubility and bioavailability.

Uniqueness: 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride is unique due to the combination of the oxadiazole ring and the pyrrolidinium cation. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(2-methylphenyl)-5-pyrrolidin-1-ium-2-yl-1,2,4-oxadiazole;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c1-9-5-2-3-6-10(9)12-15-13(17-16-12)11-7-4-8-14-11;/h2-3,5-6,11,14H,4,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXMNLJDBYWTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3CCC[NH2+]3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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